molecular formula C18H16F7N3O2 B10935442 {3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

Cat. No.: B10935442
M. Wt: 439.3 g/mol
InChI Key: DCYUXNHCVBQGHH-UHFFFAOYSA-N
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Description

{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate hydrazine and pyrimidine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the tetrafluoropropoxy group: This is typically done through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be employed to modify the pyrazolo[1,5-a]pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The aromatic ring and the pyrazolo[1,5-a]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its fluorinated groups and pyrazolo[1,5-a]pyrimidine core suggest possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can engage in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of fluorinated groups and the pyrazolo[1,5-a]pyrimidine core. This combination imparts unique chemical and physical properties, such as enhanced stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16F7N3O2

Molecular Weight

439.3 g/mol

IUPAC Name

[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone

InChI

InChI=1S/C18H16F7N3O2/c19-16(20)17(21,22)10-30-9-11-2-1-3-12(8-11)15(29)27-7-5-13(18(23,24)25)28-14(27)4-6-26-28/h1-4,6,8,13,16H,5,7,9-10H2

InChI Key

DCYUXNHCVBQGHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=NN2C1C(F)(F)F)C(=O)C3=CC=CC(=C3)COCC(C(F)F)(F)F

Origin of Product

United States

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